Cas no 956205-96-2 (4-(4-Chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine)

4-(4-Chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine structure
956205-96-2 structure
Product Name:4-(4-Chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine
Numero CAS:956205-96-2
MF:C24H16Cl2N4S2
MW:495.446640014648
CID:6630940
PubChem ID:3633773
Update Time:2024-01-04

4-(4-Chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(4-chlorophenyl)-2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]pyrazol-3-amine
    • 956205-96-2
    • 4T-0040
    • AKOS005093577
    • 4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine
    • 4-(4-CHLOROPHENYL)-1-(5-[(4-CHLOROPHENYL)SULFANYL]-4-PHENYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-5-AMINE
    • 4-(4-CHLOROPHENYL)-1-(5-[(4-CHLOROPHENYL)SULFANYL]-4-PHENYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-5-YLAMINE
    • 1H-Pyrazol-5-amine, 4-(4-chlorophenyl)-1-[5-[(4-chlorophenyl)thio]-4-phenyl-2-thiazolyl]-
    • 4-(4-Chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine
    • Inchi: 1S/C24H16Cl2N4S2/c25-17-8-6-15(7-9-17)20-14-28-30(22(20)27)24-29-21(16-4-2-1-3-5-16)23(32-24)31-19-12-10-18(26)11-13-19/h1-14H,27H2
    • Chiave InChI: NDPBQBJGWHLACR-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1)C1C=NN(C2=NC(C3C=CC=CC=3)=C(SC3C=CC(=CC=3)Cl)S2)C=1N

Proprietà calcolate

  • Massa esatta: 494.0193443g/mol
  • Massa monoisotopica: 494.0193443g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 5
  • Complessità: 595
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7.9
  • Superficie polare topologica: 110Ų
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti